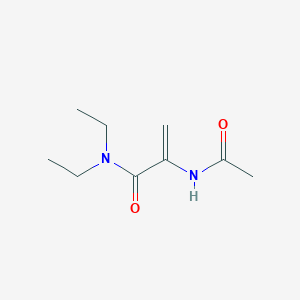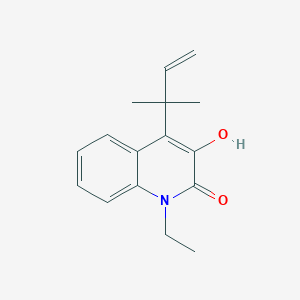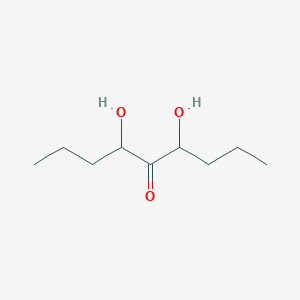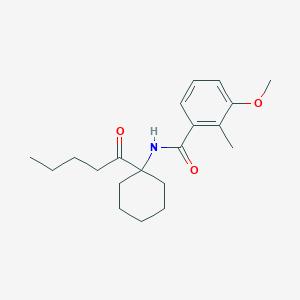![molecular formula C14H15N3O2 B12609445 (2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol CAS No. 880136-01-6](/img/structure/B12609445.png)
(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol is a chemical compound that features an azido group, a naphthalene ring, and a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-glycidol and 1-naphthalenemethanol.
Epoxide Opening: ®-glycidol undergoes an epoxide opening reaction with sodium azide (NaN₃) to introduce the azido group.
Ether Formation: The resulting azido alcohol is then reacted with 1-naphthalenemethanol in the presence of a base such as potassium carbonate (K₂CO₃) to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry with alkynes.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Common Reagents and Conditions
Reduction: H₂/Pd-C, room temperature, atmospheric pressure.
Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC), room temperature.
Oxidation: PCC, dichloromethane (DCM), room temperature.
Major Products
Reduction: (2R)-1-Amino-3-[(naphthalen-1-yl)methoxy]propan-2-ol.
Substitution: 1-(2R)-3-[(naphthalen-1-yl)methoxy]-2-hydroxypropyl-1,2,3-triazole.
Oxidation: (2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-one.
Applications De Recherche Scientifique
(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags for imaging studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as photoresists and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol depends on its specific application. For instance:
Bioconjugation: The azido group reacts with alkynes via click chemistry to form stable triazole linkages, facilitating the attachment of various functional groups.
Pharmaceuticals: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-1-Azido-3-[(phenyl)methoxy]propan-2-ol: Similar structure but with a phenyl group instead of a naphthalene ring.
(2R)-1-Azido-3-[(benzyl)methoxy]propan-2-ol: Contains a benzyl group instead of a naphthalene ring.
(2R)-1-Azido-3-[(pyridyl)methoxy]propan-2-ol: Features a pyridyl group instead of a naphthalene ring.
Uniqueness
(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications compared to similar compounds with different aromatic groups.
Propriétés
Numéro CAS |
880136-01-6 |
|---|---|
Formule moléculaire |
C14H15N3O2 |
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
(2R)-1-azido-3-(naphthalen-1-ylmethoxy)propan-2-ol |
InChI |
InChI=1S/C14H15N3O2/c15-17-16-8-13(18)10-19-9-12-6-3-5-11-4-1-2-7-14(11)12/h1-7,13,18H,8-10H2/t13-/m1/s1 |
Clé InChI |
LUNKJBHPQJLBEY-CYBMUJFWSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2COC[C@@H](CN=[N+]=[N-])O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2COCC(CN=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline](/img/structure/B12609390.png)
![Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate](/img/structure/B12609396.png)
![Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12609398.png)





![6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12609430.png)

![6-(4-Aminophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12609451.png)
![Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol](/img/structure/B12609458.png)
